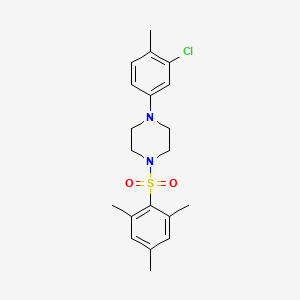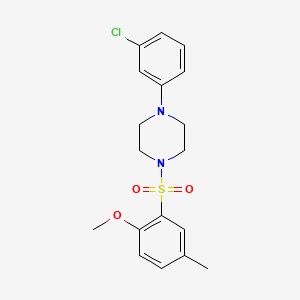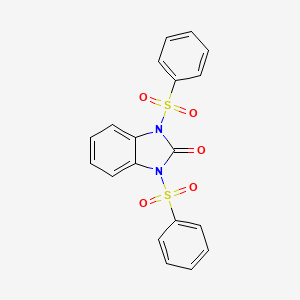![molecular formula C20H17N5O3 B3503179 N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3503179.png)
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound characterized by its unique structural features, including a cyanomethyl group, a nitro-substituted pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanomethyl Intermediate: The initial step involves the reaction of 4-bromomethylbenzonitrile with a suitable base, such as sodium hydride, to form the cyanomethyl intermediate.
Coupling with Pyrazole Derivative: The cyanomethyl intermediate is then coupled with 5-methyl-3-nitro-1H-pyrazole in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions.
Formation of the Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyanomethyl group can be reduced to a methyl group using lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the methyl-substituted derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural motifs are similar to those found in various bioactive molecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-[4-(cyanomethyl)phenyl]-4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both a nitro-substituted pyrazole ring and a cyanomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-12-19(25(27)28)23-24(14)13-16-2-6-17(7-3-16)20(26)22-18-8-4-15(5-9-18)10-11-21/h2-9,12H,10,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKJAQOIISKSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3503105.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3503110.png)
![2,4,6-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503121.png)
![2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503127.png)

![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B3503137.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide](/img/structure/B3503144.png)

![4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether](/img/structure/B3503160.png)
![3-[5-(Thiophen-2-YL)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B3503166.png)
![3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}methyl)-3,4-dihydroisoquinoline](/img/structure/B3503177.png)

![N-(4-acetylphenyl)-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3503202.png)
![4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE](/img/structure/B3503204.png)
